N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Overview
Description
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thienyl group, an isoxazole ring, and an aminocarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing advanced reactors and optimized conditions to ensure high yield and purity. The process may also include purification steps such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects in various biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]nicotinamide
- N-[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide
Uniqueness
Properties
IUPAC Name |
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-9-8-12(20-23-9)16(22)19-17-14(15(18)21)13(10(2)24-17)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJURHINXQRJUEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C(=C(S2)C)C3=CC=CC=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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